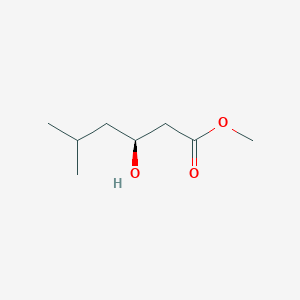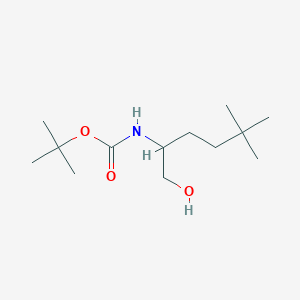
Tert-butyl (1-hydroxy-5,5-dimethylhexan-2-yl)carbamate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
tert-Butyl N-(1-hydroxy-5,5-dimethylhexan-2-yl)carbamate: is a chemical compound that belongs to the class of carbamates. Carbamates are esters of carbamic acid and are widely used in organic synthesis as protecting groups for amines. This particular compound is known for its stability and versatility in various chemical reactions.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl N-(1-hydroxy-5,5-dimethylhexan-2-yl)carbamate typically involves the reaction of tert-butyl carbamate with 1-hydroxy-5,5-dimethylhexan-2-yl chloride. The reaction is carried out in the presence of a base such as triethylamine or pyridine to neutralize the hydrochloric acid formed during the reaction. The reaction is usually conducted at room temperature and can be completed within a few hours .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems ensures consistent quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the process .
Chemical Reactions Analysis
Types of Reactions:
Oxidation: tert-Butyl N-(1-hydroxy-5,5-dimethylhexan-2-yl)carbamate can undergo oxidation reactions to form corresponding ketones or aldehydes.
Substitution: It can participate in nucleophilic substitution reactions where the hydroxyl group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: KMnO4, CrO3, H2O2
Reduction: LiAlH4, NaBH4
Substitution: Alkyl halides, Acyl chlorides
Major Products Formed:
Oxidation: Ketones, Aldehydes
Reduction: Amines, Alcohols
Substitution: Various substituted carbamates
Scientific Research Applications
Chemistry: In organic synthesis, tert-butyl N-(1-hydroxy-5,5-dimethylhexan-2-yl)carbamate is used as a protecting group for amines. It is stable under a variety of reaction conditions and can be easily removed when necessary .
Biology: The compound is used in the synthesis of biologically active molecules, including pharmaceuticals and agrochemicals. Its stability and reactivity make it a valuable intermediate in the production of complex organic molecules .
Medicine: In medicinal chemistry, it is used in the development of prodrugs and drug delivery systems. The carbamate group can be hydrolyzed in vivo to release the active drug, providing controlled release and improved bioavailability .
Industry: In the chemical industry, it is used in the production of polymers, resins, and coatings. Its ability to undergo various chemical reactions makes it a versatile building block for a wide range of industrial applications.
Mechanism of Action
The mechanism of action of tert-butyl N-(1-hydroxy-5,5-dimethylhexan-2-yl)carbamate involves its ability to act as a protecting group for amines. The carbamate group is stable under basic and neutral conditions but can be cleaved under acidic conditions to release the free amine. This property is exploited in organic synthesis to protect amine groups during multi-step reactions.
Comparison with Similar Compounds
- tert-Butyl carbamate
- N-Boc-hydroxylamine
- tert-Butyl N-hydroxycarbamate
Comparison: tert-Butyl N-(1-hydroxy-5,5-dimethylhexan-2-yl)carbamate is unique due to its specific structure, which provides enhanced stability and reactivity compared to other carbamates. Its ability to undergo a wide range of chemical reactions makes it more versatile than simpler carbamates like tert-butyl carbamate.
Properties
Molecular Formula |
C13H27NO3 |
|---|---|
Molecular Weight |
245.36 g/mol |
IUPAC Name |
tert-butyl N-(1-hydroxy-5,5-dimethylhexan-2-yl)carbamate |
InChI |
InChI=1S/C13H27NO3/c1-12(2,3)8-7-10(9-15)14-11(16)17-13(4,5)6/h10,15H,7-9H2,1-6H3,(H,14,16) |
InChI Key |
KWHDHMSAYUPTDA-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)CCC(CO)NC(=O)OC(C)(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![tert-butyl N-[2-amino-2-(pyridin-3-yl)ethyl]carbamate](/img/structure/B13591908.png)
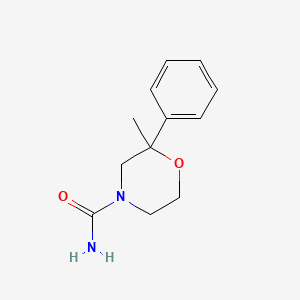
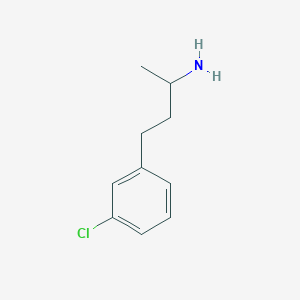

![Oxalicacid,tert-butyl6-amino-3-azabicyclo[3.1.1]heptane-3-carboxylate](/img/structure/B13591925.png)

![2-(Bromomethyl)-5,6,7,8-tetrahydroimidazo[1,2-a]pyridine](/img/structure/B13591939.png)

![3-Bromopyrazolo[1,5-a]pyridine-5-carbaldehyde](/img/structure/B13591948.png)
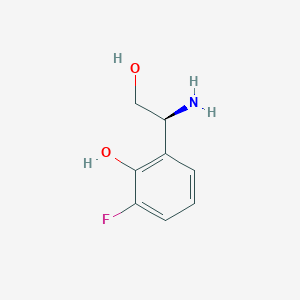

![1-(7-Oxabicyclo[2.2.1]heptan-2-yl)-2,2,2-trifluoroethan-1-ol](/img/structure/B13591960.png)
